molecular formula C15H15N3O2S B2698104 N-(pyridin-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide CAS No. 2034497-74-8

N-(pyridin-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide

Cat. No.: B2698104
CAS No.: 2034497-74-8
M. Wt: 301.36
InChI Key: GKHFRLQQLKZQRR-UHFFFAOYSA-N
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Description

N-(pyridin-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring, a tetrahydrothiophene moiety, and an isonicotinamide group, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyridine derivative: Starting with a pyridine precursor, various functional groups are introduced through substitution reactions.

    Introduction of the tetrahydrothiophene moiety: This step involves the formation of the tetrahydrothiophene ring, often through cyclization reactions.

    Coupling with isonicotinamide: The final step involves coupling the pyridine-tetrahydrothiophene intermediate with isonicotinamide under specific reaction conditions, such as the use of coupling reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyridine derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

N-(pyridin-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(pyridin-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)benzamide
  • N-(pyridin-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide

Uniqueness

N-(pyridin-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-pyridin-4-yl-2-(thiolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c19-15(18-12-2-5-16-6-3-12)11-1-7-17-14(9-11)20-13-4-8-21-10-13/h1-3,5-7,9,13H,4,8,10H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHFRLQQLKZQRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=NC=CC(=C2)C(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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